2'-Iodospiperone
CAS No.: 103445-60-9
Cat. No.: VC20740675
Molecular Formula: C23H25FIN3O2
Molecular Weight: 521.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103445-60-9 |
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Molecular Formula | C23H25FIN3O2 |
Molecular Weight | 521.4 g/mol |
IUPAC Name | 8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30) |
Standard InChI Key | WNZBTQBAZJTZST-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I |
Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I |
Chemical Identity and Structural Characteristics
Basic Chemical Information
2'-Iodospiperone is identified by the CAS registry number 103445-60-9 and belongs to the chemical class of piperidine derivatives . Its full systematic name is 8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one . The compound has a molecular formula of C23H25FIN3O2 and a molecular weight of 521.4 g/mol .
Structural Features
The molecular structure of 2'-Iodospiperone contains several key components that contribute to its pharmacological activity:
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A piperidine ring as part of a triazaspiro ring system
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An iodine atom at the 2' position
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A fluorine-substituted phenyl ring
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A ketone functional group
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A phenyl substituent
These structural elements, particularly the iodine atom placement, are crucial for the compound's ability to bind to dopamine receptors and its utility in imaging applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2'-Iodospiperone typically involves the iodination of spiperone, which serves as the parent compound. The process generally includes the following steps:
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Iodination reaction: Spiperone is reacted with iodine monochloride (ICl) in the presence of an oxidizing agent such as sodium hypochlorite (NaOCl) to introduce the iodine atom at the 2' position.
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Purification: Following the iodination reaction, the mixture undergoes purification using chromatographic techniques to isolate the desired 2'-Iodospiperone product.
Industrial Production Considerations
For larger-scale production, the synthesis follows similar routes but requires careful control of reaction conditions to ensure high yield and purity. Automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings. The process must be carefully monitored due to the reactive nature of iodine-containing compounds.
Pharmacological Properties and Receptor Binding
Receptor Affinity Profile
2'-Iodospiperone exhibits high affinity for dopamine D2 receptors, making it particularly valuable in neuropharmacology research . This specific binding affinity allows it to function effectively as a radioligand when labeled with appropriate isotopes such as iodine-123.
Binding Mode with Dopamine D2 Receptors
The binding mechanism of 2'-Iodospiperone to dopamine D2 receptors involves specific molecular interactions:
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The tertiary amine in the triazaspiro ring forms a salt bridge with Asp114, which is a conserved interaction in aminergic receptor structures .
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The phenyl ring of the compound binds in an extended binding pocket (EBP) located between TM2 and TM3 of the receptor .
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The binding pocket is formed by residues including Val87, Trp90, Val91, Leu94, Trp100, Phe110, Val111, and Cys182 .
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Hydrophobic contacts exist between the compound and several amino acid residues, including Phe389 and Ile184, which are crucial for antagonist activity .
These specific interactions explain the high affinity and selectivity of 2'-Iodospiperone for dopamine D2 receptors.
Applications in Neuroimaging and Research
Role in SPECT Imaging
2'-Iodospiperone, when labeled with iodine-123, is effectively used in single-photon emission computed tomography (SPECT) for visualizing dopamine D2 receptors in the brain. This application makes it an important tool in neuroimaging studies focused on dopaminergic systems.
Significance in Neuroscience Research
The compound plays a significant role in:
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Investigation of dopamine receptor distribution and density in the brain
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Studies related to psychiatric disorders involving dopaminergic dysfunction
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Neuropharmacological research on receptor-ligand interactions
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Development of new therapeutic agents targeting dopamine receptors
Structure-Activity Relationships
Key Molecular Features Affecting Activity
Research on the binding mode of spiperone derivatives, including 2'-Iodospiperone, has identified several structural elements critical for receptor binding:
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The triazaspiro ring rigidity affects the positioning of the molecule in the binding pocket
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The tertiary amine forms an essential salt bridge with Asp114
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The phenyl ring creates important hydrophobic contacts with receptor residues
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The position of the iodine atom influences binding affinity and selectivity
Mutation Studies and Binding Affinities
Studies involving receptor mutations have provided valuable insights into the importance of specific residues for 2'-Iodospiperone binding. For example:
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The F389A mutation showed a 34-fold reduction in affinity for spiperone compared to wild-type D2R
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The I184A mutation significantly reduced antagonist activity
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The W100A mutation drastically reduced antagonist activity, indicating its crucial role in maintaining the extended binding pocket conformation
Comparative Properties of 2'-Iodospiperone and Related Compounds
The following table presents a comparison of 2'-Iodospiperone with structurally related compounds:
Property | 2'-Iodospiperone | Spiperone (parent compound) | Other Halogenated Derivatives |
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Molecular Weight | 521.4 g/mol | 395.5 g/mol (approx.) | Varies based on halogen |
Primary Application | Neuroimaging (SPECT) | Antipsychotic/research tool | PET imaging (fluorinated derivatives) |
Receptor Binding | High affinity for D2 receptors | High affinity for D2 receptors | Variable affinity based on substitution |
Structural Distinction | Iodine at 2' position | No halogen at 2' position | Different halogens or positions |
CAS Number | 103445-60-9 | 749-02-0 | Varies by compound |
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